(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid
Overview
Description
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . Boronic acids are the products of the second oxidation of boranes . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . A recent approach to complex boronic acids involves the investigation of 10 different boronic acid building blocks with complementary functional groups (primary amine, aldehyde, carboxylic acid, and isocyanide) and combining them with different reactants in four IMCRs .Molecular Structure Analysis
Boronic acids have a unique structure where the boron atom possesses a vacant p orbital. This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry . Boronic acids can form tetrahedral boronate complexes . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .Chemical Reactions Analysis
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .Physical and Chemical Properties Analysis
Boronic acids are stable and generally a non-toxic group that is easily synthesized . They are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Boronic acids are also known to be formed simply by mixing boronic acids and alcohols under neutral conditions .Scientific Research Applications
Holographic Analysis and Sensing
- Boronic acids, including 3-acrylamide phenyl boronic acid (a related compound), are used as receptors for detecting diols and alpha-hydroxy acids. Their incorporation into hydrogels allows for the creation of holographic sensors responsive to various compounds like L-lactate (Sartain, Yang, & Lowe, 2008).
Medical and Agricultural Applications
- Organic phosphonic acids and esters, including boronic acids, are of interest in medicine, agriculture, and industrial chemistry. The introduction of an aminophosphonic acid group into boronic acids may offer new application opportunities (Zhang et al., 2017).
Inhibition of Beta-Lactamases
- Aromatic boronic acids can reversibly inhibit class C beta-lactamases, which are serine enzymes in bacteria. This finding is relevant to antibiotic resistance and bacterial infection treatment (Beesley et al., 1983).
Carbohydrate Recognition
- New classes of carbohydrate-binding boronic acids have been developed, showing improved ability to complex with glycopyranosides under physiologically relevant conditions. This is significant for the recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Organic Chemistry and Catalysis
- Boronic acids, including 3-borono-BINOL, are used in boronic acid catalysis for reactions like the aza-Michael addition. This contributes to the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Optical Modulation and Material Science
- Phenyl boronic acids function as binding ligands and anchor polymers to surfaces like graphene or carbon nanotubes. This application is essential in material science and sensor technology (Mu et al., 2012).
Copper-Catalyzed Reactions
- Copper-catalyzed reactions with boronic acids, including alkenyl boronic acids, have been studied for the synthesis of compounds like N-vinyl oxindole nitrones and spirooxindoles, important in organic synthesis (Chen et al., 2017).
Boronic Acid-Diol Complexation
- Boronic acids can selectively bind to diols, providing a foundation for various applications like selective fluorescent chemosensors and probes in biological and chemical detection (Huang et al., 2012).
Mechanism of Action
Target of Action
(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid, also known as [3-[(E)-hydroxyiminomethyl]phenyl]boronic acid, is a boronic acid derivative. Boronic acids are known to interact with cis-diol-containing compounds . This interaction is reversible and forms five or six-membered cyclic esters . Therefore, the primary targets of this compound are likely to be cis-diol-containing compounds.
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic ligand to a metal complex . This interaction results in the formation of a new bond between the metal and the organic ligand .
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can participate in the Suzuki–Miyaura cross-coupling reaction, a widely used carbon–carbon bond-forming reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with palladium (II) complexes .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and environmentally benign . They are readily prepared and can be used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the reaction conditions, including the temperature and the presence of other functional groups . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It advises against eating, drinking, or smoking when using this product and recommends washing hands and face thoroughly after handling . In case of inhalation, skin contact, eye contact, or ingestion, it advises seeking medical attention .
Properties
IUPAC Name |
[3-(hydroxyiminomethyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVYIIPEHMBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=NO)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245979 | |
Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-32-4 | |
Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938443-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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